2-Ethyl-2-adamantyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-2-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNVUFXLNHSIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623136 | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303186-14-3 | |

| Record name | 2-Ethyl-2-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Ethyl-2-adamantyl acrylate CAS number and properties

An In-Depth Technical Guide to 2-Ethyl-2-adamantyl acrylate (EAA) for Advanced Material Applications

Introduction

This compound (EAA), identified by CAS Number 303186-14-3, is a specialized acrylate monomer that has garnered significant attention in the fields of polymer chemistry and advanced materials science.[1][2][3] Its molecular architecture, which uniquely combines a reactive acrylate functional group with a bulky, rigid, and hydrophobic 2-ethyl-2-adamantyl moiety, imparts a set of highly desirable properties to the polymers derived from it.[4] This guide serves as a technical resource for researchers, scientists, and professionals in drug development and material science, offering a comprehensive overview of EAA's properties, synthesis, characterization, and applications, with a particular focus on its pivotal role in the formulation of chemically amplified photoresists for semiconductor manufacturing.[5][6]

Physicochemical Properties and Molecular Structure

The distinct properties of EAA are a direct consequence of its hybrid structure. The acrylate group provides a site for free-radical polymerization, allowing it to be incorporated into polymer chains.[4] The adamantyl group, a diamondoid cage structure, introduces significant steric bulk, high thermal stability, and hydrophobicity. This combination is critical for its primary applications, influencing solubility, reactivity, and the mechanical properties of the resulting polymers.[4][7]

Molecular Structure:

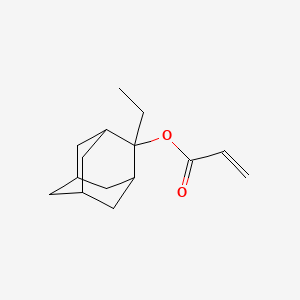

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 303186-14-3 | [1][2][3][8] |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4] |

| Molecular Weight | 234.33 g/mol | [1][2][3][9] |

| Appearance | Colorless to pale yellow liquid or white powder | [4][6] |

| Boiling Point | 301.9 °C at 760 mmHg (Predicted) | [1][8][9] |

| Density | ~1.06 g/cm³ (Predicted) | [1][8][9] |

| Flash Point | 123.0 °C (Predicted) | [1][9][10] |

| Refractive Index | ~1.517 (Predicted) | [1][9] |

| IUPAC Name | (2-ethyltricyclo[3.3.1.1³,⁷]decan-2-yl) prop-2-enoate | [2] |

Synthesis and Mechanism

The synthesis of adamantyl-based (meth)acrylates is a critical process for supplying high-purity monomers for the microelectronics industry.[5] The most common and direct route to EAA is the esterification of 2-ethyl-2-adamantanol with an activated acrylic acid derivative, such as acryloyl chloride.

Causality in Experimental Design: The choice of reagents and conditions is paramount for achieving high yield and purity. A non-nucleophilic base, such as pyridine, is often used to scavenge the HCl byproduct generated during the reaction with acryloyl chloride, driving the equilibrium towards the product.[5] The inclusion of a polymerization inhibitor is crucial, as acrylate monomers are highly susceptible to spontaneous polymerization, especially at elevated temperatures. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established procedures for adamantyl (meth)acrylate synthesis.[5][11][12]

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Charging: Under a nitrogen atmosphere, dissolve 2-ethyl-2-adamantanol (1 equivalent) and a suitable base such as pyridine (1.2 equivalents) in a dry, aprotic solvent (e.g., anhydrous dichloromethane or THF). Add a radical inhibitor like 4-methoxyphenol (MEHQ, ~200 ppm).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acryloylation: Add acryloyl chloride (1.1 equivalents), dissolved in the same dry solvent, dropwise to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Caption: Deprotection mechanism of EAA in a chemically amplified photoresist.

Analytical Characterization

Verifying the identity and purity of EAA is essential for its use in high-performance applications. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides confirmation of the molecular structure. The spectrum would show characteristic signals for the vinyl protons of the acrylate group (typically between 5.8 and 6.4 ppm), the ethyl group protons, and a complex multiplet for the 15 protons of the adamantyl cage.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by showing signals for each unique carbon atom, including the carbonyl carbon of the ester (~165 ppm), the vinyl carbons (~128-131 ppm), and the distinct carbons of the adamantyl and ethyl groups. [13]* FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the acrylate ester. Bands corresponding to the C=C vinyl stretch (~1635 cm⁻¹) and C-H bonds are also expected.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (m/z = 234.33) and provides a quantitative measure of purity. [2][14] Table 2: Predicted ¹H NMR Chemical Shifts for EAA

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinyl (CH₂=) | 5.8 - 6.0 | Doublet of doublets | 1H |

| Vinyl (=CH) | 6.0 - 6.2 | Doublet of doublets | 1H |

| Vinyl (CH₂=) | 6.2 - 6.4 | Doublet of doublets | 1H |

| Adamantyl (CH, CH₂) | 1.5 - 2.2 | Multiplet | 15H |

| Ethyl (-CH₂-) | 1.5 - 1.7 | Quartet | 2H |

| Ethyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H |

Note: Predictions are based on typical values for acrylate and adamantyl structures. [15]

Safety and Handling

As with all acrylate monomers, proper handling of this compound is imperative to ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) is the ultimate authority, general precautions for acrylates apply. [16]

-

Irritation: Acrylates are known to be irritants to the skin, eyes, and respiratory system. [4]Direct contact and inhalation should be avoided.

-

Sensitization: May cause an allergic skin reaction. [17]* Polymerization: The product may polymerize spontaneously if not properly inhibited, especially when exposed to heat, light, or contaminants. This can be an exothermic and potentially explosive process. [18] Table 3: Recommended Handling and Storage Procedures

| Aspect | Recommendation | Rationale |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of vapors. [1] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact. [18] |

| Storage | Store in a tightly closed container in a cool, dry, dark, and well-ventilated place. | To prevent degradation and uncontrolled polymerization. [1] |

| Inhibitor | Ensure the monomer contains an adequate level of polymerization inhibitor (e.g., MEHQ). | To maintain stability during storage. [18] |

| Ignition Sources | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment. | To prevent fire, as acrylates can be flammable. [1][18] |

Conclusion

This compound is a highly specialized monomer whose value lies in the synergistic combination of a polymerizable acrylate function and a robust, bulky adamantyl group. Its role is particularly critical in the semiconductor industry, where it enables the production of high-resolution, high-performance photoresists for advanced lithography. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to harness its potential in the development of next-generation polymers and advanced materials.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Uyanchem. (n.d.). 2-Ethyl-2-adamantyl methacrylate CAS: 209982-56-9. Retrieved from [Link]

-

Novikov, A. S., Malkov, G. V., & Akkuratov, A. V. (n.d.). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Macroheterocycles. Retrieved from [Link]

-

Chemdad. (n.d.). 2-Ethyl-2-adamantyl methacrylate. Retrieved from [Link]

-

UIV Chem. (n.d.). 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Ethyl-2-adamantyl Methacrylate in Modern Chemistry. Retrieved from [Link]

-

Sinomer. (n.d.). Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer. Retrieved from [Link]

- Google Patents. (n.d.). EP1468981B1 - Production method of adamantyl acrylate compounds.

-

Safety Data Sheet. (2024). Ethyl Acrylate. Retrieved from [Link]

-

MDPI. (n.d.). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]

-

PubMed. (2024). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

UIV Chem. (n.d.). Related Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C15H22O2 | CID 22168880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 303186-14-3 [m.chemicalbook.com]

- 4. CAS 303186-14-3: this compound | CymitQuimica [cymitquimica.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]

- 7. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups [mdpi.com]

- 8. This compound Manufacturer Factory CAS 303186-14-3, CasNo.303186-14-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2 - UIV Chem [riyngroup.com]

- 11. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Ethyl-2-adamantyl methacrylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. rsc.org [rsc.org]

- 14. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]

- 15. hnl17_sln.html [ursula.chem.yale.edu]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. download.basf.com [download.basf.com]

- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

physical and chemical properties of 2-Ethyl-2-adamantyl acrylate

An In-Depth Technical Guide to 2-Ethyl-2-adamantyl Acrylate: Properties, Synthesis, and Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key monomer in advanced polymer synthesis. The document delves into its fundamental physical and chemical properties, offers detailed synthetic protocols, explores its polymerization behavior, and highlights its significant applications in various high-technology sectors. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique characteristics of adamantane-based polymers.

Introduction: The Significance of the Adamantyl Moiety in Polymer Chemistry

The adamantane cage, a rigid, diamondoid hydrocarbon structure, imparts exceptional properties when incorporated into polymer backbones. Its bulkiness and high thermal stability translate to polymers with enhanced glass transition temperatures (Tg), improved mechanical strength, and excellent optical clarity. This compound (EAA) is a monomer that functionalizes a polymer with this robust adamantyl group. The presence of the ethyl group further modulates its solubility and reactivity, making it a versatile building block for a new generation of high-performance materials. This guide will explore the core scientific principles and practical methodologies associated with this important compound.

Physicochemical Properties of this compound

The distinct molecular architecture of this compound dictates its physical and chemical behavior. The bulky, saturated tricyclic adamantyl group sterically hinders the ester and vinyl functionalities, influencing its reactivity and the properties of the resulting polymers.

Core Physical Data

A summary of the key physical properties of this compound is presented in Table 1. These values are critical for designing reaction conditions, purification procedures, and for predicting the material properties of its corresponding polymers.

| Property | Value | Source(s) |

| CAS Number | 303186-14-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline powder | [3][4] |

| Density | Approximately 1.06 g/cm³ | [1][5] |

| Boiling Point | Approximately 301.9 °C at 760 mmHg (Predicted) | [1][3] |

| Flash Point | Approximately 123.0 °C | [1][5] |

| Refractive Index | Approximately 1.517 | [1] |

| Solubility | Enhanced solubility in organic solvents due to the ethyl group | [4] |

Chemical Structure and Reactivity

The chemical structure of this compound is fundamental to its utility. The acrylate group is susceptible to free-radical polymerization, allowing for its incorporation into a wide range of polymer chains. The adamantyl group, being sterically demanding, influences the stereochemistry of polymerization and contributes to the high thermal stability of the resulting polymer.

The IUPAC name for this compound is (2-ethyl-2-adamantyl) prop-2-enoate.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the esterification of 2-ethyl-2-adamantanol with an activated acrylic acid derivative. A common and effective method involves the use of acryloyl chloride in the presence of a base to neutralize the HCl byproduct. While direct synthesis details for the acrylate are less common in literature than for the corresponding methacrylate, the principles are analogous.[6][7] A plausible synthetic route is outlined below.

Experimental Protocol: Esterification of 2-Ethyl-2-adamantanol

Objective: To synthesize this compound from 2-ethyl-2-adamantanol and acryloyl chloride.

Materials:

-

2-ethyl-2-adamantanol

-

Acryloyl chloride

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-2-adamantanol in anhydrous DCM. Add a catalytic amount of a polymerization inhibitor.

-

Base Addition: Add triethylamine to the solution. The base should be in slight excess (e.g., 1.1 equivalents) relative to the acryloyl chloride.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acryloyl chloride (1.05 equivalents), dissolved in anhydrous DCM, via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Polymerization and Characterization

This compound readily undergoes free-radical polymerization to form poly(this compound). The bulky adamantyl group significantly influences the polymerization kinetics and the properties of the resulting polymer.

Free-Radical Polymerization

Standard free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization. The choice of solvent is critical and is often an aromatic hydrocarbon like toluene or an ether such as tetrahydrofuran (THF).

Illustrative Polymerization Protocol:

-

Dissolve this compound and AIBN in anhydrous toluene in a Schlenk flask.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere for a specified time.

-

Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Spectroscopic Characterization

The structural integrity of this compound and its corresponding polymer can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of the monomer would exhibit characteristic signals for the vinyl protons (typically in the range of 5.8-6.4 ppm), the ethyl group, and the protons of the adamantyl cage.[8][9] Upon polymerization, the signals corresponding to the vinyl protons will disappear, and the signals of the polymer backbone will appear as broad resonances.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon skeleton. For the monomer, distinct signals for the carbonyl carbon (around 165 ppm), the vinyl carbons, and the carbons of the adamantyl and ethyl groups are expected.[10]

-

Infrared (IR) Spectroscopy: Key vibrational bands for the monomer include the C=O stretch of the ester (around 1720-1730 cm⁻¹), the C=C stretch of the acrylate (around 1635 cm⁻¹), and C-H stretches of the alkyl groups.[11][12][13] The disappearance of the C=C stretching band is a clear indicator of successful polymerization.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the monomer.

Applications in Advanced Materials

The unique properties conferred by the adamantyl group make poly(this compound) a valuable material in several advanced applications.

-

Photoresists: Adamantane-based polymers are extensively used in the formulation of photoresists for 193 nm lithography in the semiconductor industry. The bulky adamantyl groups enhance etch resistance and control the dissolution properties of the polymer film.[6]

-

Coatings and Adhesives: The hardness, thermal stability, and chemical resistance of these polymers make them suitable for high-performance coatings and adhesives.[4][14]

-

Biomedical Materials: The biocompatibility and stability of adamantane derivatives have led to their investigation in drug delivery systems and for the fabrication of medical devices. The related 2-Ethyl-2-adamantyl methacrylate is noted for its use in biomedical research.[]

Safety and Handling

As with all acrylate monomers, this compound should be handled with care.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][18] The presence of a polymerization inhibitor is crucial for stable storage.

-

Toxicity: While specific toxicity data for this compound is limited, acrylates as a class can be irritating to the skin, eyes, and respiratory system. Some may cause skin sensitization.[16]

Conclusion

This compound is a monomer of significant interest due to the unique combination of a polymerizable acrylate functionality and a bulky, rigid adamantyl group. This guide has provided a detailed overview of its physical and chemical properties, a practical synthetic protocol, and insights into its polymerization and applications. The continued exploration of polymers derived from this monomer is expected to lead to further advancements in materials science, particularly in the fields of microelectronics, high-performance coatings, and biomedical engineering.

References

-

National Center for Biotechnology Information (2024). This compound. PubChem Compound Database. Retrieved from [Link]

-

Shanghai Aladdin Biochemical Technology Co., LTD. (n.d.). This compound Price. Chemsrc.com. Retrieved from [Link]

-

Novikov, A. S., Malkov, G. V., & Akkuratov, A. V. (2020). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Macroheterocycles, 13(2), 175-179. Retrieved from [Link]

-

UIV Chem. (n.d.). 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2. Retrieved from [Link]

- Google Patents. (n.d.). EP1468981B1 - Production method of adamantyl acrylate compounds.

-

Chemius. (2025). 2-Ethyl Hexyl Acrylate (2-EHA). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR: Novice Level, Spectrum 17. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Ethyl-2-adamantyl Methacrylate in Modern Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Adamantyl acrylate. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (2001). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules. Retrieved from [Link]

-

UIV Chem. (n.d.). Related Products. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(ethyl acrylate). Retrieved from [Link]

-

De Gruyter. (2010). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules. Retrieved from [Link]

-

Gantrade Corporation. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (2009). Preparation of Methacrylate End-Functionalized Poly(2-ethyl-2-oxazoline) Macromonomers. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

Research Review. (2018). Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. Retrieved from [Link]

-

AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]

-

CentAUR. (2021). Synthesis and Evaluation of Methacrylated Poly(2-ethyl-2-oxazoline) as a Mucoadhesive Polymer for Nasal Drug Delivery. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C15H22O2 | CID 22168880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwill.lookchem.com [chemwill.lookchem.com]

- 4. CAS 303186-14-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 8. hnl17_sln.html [ursula.chem.yale.edu]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. azom.com [azom.com]

- 14. gantrade.com [gantrade.com]

- 16. Mobile [my.chemius.net]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

2-Ethyl-2-adamantyl acrylate molecular structure and weight

An In-Depth Technical Guide to 2-Ethyl-2-adamantyl Acrylate

Abstract

This technical guide provides a comprehensive overview of this compound (EAA), a specialty monomer of significant interest in advanced materials science. We will delve into its core molecular structure, physicochemical properties, and established synthesis methodologies. The discussion emphasizes the causal relationships behind synthetic choices and the structural features that define its application profile. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of high-performance polymers, particularly for applications in microelectronics and specialty coatings.

Molecular Structure and Physicochemical Properties

This compound is an organic molecule characterized by the esterification of acrylic acid with 2-ethyl-2-adamantanol. Its structure is distinguished by two key functional components: the highly rigid, bulky tricyclo[3.3.1.1³⁷]decane (adamantane) cage and the polymerizable acrylate group.

The adamantane moiety is a diamondoid hydrocarbon, meaning its carbon framework is a subunit of the diamond lattice. This confers exceptional rigidity and thermal stability. An ethyl group is substituted at the C2 bridgehead position, the same carbon to which the acrylate ester is attached. This substitution pattern creates a sterically hindered tertiary ester. The presence of the acrylate group, with its reactive carbon-carbon double bond, allows the molecule to function as a monomer in free-radical polymerization processes.

The combination of the bulky, non-polar adamantane group and the reactive acrylate functionality is central to its utility. In a polymer chain, the adamantyl group enhances thermal properties, such as the glass transition temperature (Tg), and improves etch resistance, a critical factor in photolithography.

Molecular Structure Visualization

The following diagram illustrates the connectivity of the atoms in this compound.

Caption: Diagram of this compound structure.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is essential for reaction planning, polymer formulation, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | (2-ethyl-2-adamantyl) prop-2-enoate | [1] |

| CAS Number | 303186-14-3 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][5] |

| Molecular Weight | 234.33 g/mol | [1][2][5][6] |

| Density | ~1.06 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 301.9 °C at 760 mmHg (Predicted) | [2][3][6] |

| Flash Point | 123.0 °C | [2][6] |

| Refractive Index | ~1.517 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via the esterification of 2-ethyl-2-adamantanol. While direct protocols for the acrylate are less common in literature than for the analogous methacrylate, the principles are identical. A general and robust method involves the reaction of the parent alcohol with an activated acrylic acid derivative, such as acryloyl chloride.

Synthesis Workflow

The process begins with the synthesis of the precursor alcohol, 2-ethyl-2-adamantanol, which is then esterified.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is adapted from established methods for analogous adamantyl methacrylates and represents a standard approach for this esterification.[7][8]

Objective: To synthesize this compound from 2-ethyl-2-adamantanol and acryloyl chloride.

Materials:

-

2-ethyl-2-adamantanol

-

Acryloyl chloride

-

Pyridine (anhydrous) or Triethylamine (anhydrous)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Polymerization inhibitor (e.g., MEHQ, tetrachlorobenzoquinone)[9][10]

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagent Charging: Charge the flask with 2-ethyl-2-adamantanol and the anhydrous solvent. Add a small amount of polymerization inhibitor.

-

Base Addition: Add the organic base (e.g., pyridine). The base acts as a nucleophilic catalyst and an acid scavenger for the HCl byproduct.[7]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acryloyl chloride.

-

Acryloyl Chloride Addition: Add acryloyl chloride dropwise from the addition funnel to the cooled, stirred solution. Maintain the temperature below 5-10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the mixture again and slowly quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize excess acid) and brine.

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Applications in Polymer Science and Microelectronics

The primary application for this compound is as a functional monomer in the synthesis of polymers for advanced photoresists, particularly for 193 nm immersion lithography.[7][11][12]

-

High Tg and Thermal Stability: The rigid adamantane cage restricts segmental motion of the polymer chains, leading to a significantly higher glass transition temperature (Tg) and improved thermal stability compared to analogous non-cyclic aliphatic acrylates.[12]

-

Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane group provides excellent resistance to plasma etching, a crucial step in semiconductor manufacturing.

-

Acid-Cleavable Functionality: While the acrylate itself is stable, the tertiary ester linkage is susceptible to acid-catalyzed cleavage. This property is exploited in chemically amplified photoresists. In the presence of a photoacid generator (PAG), exposure to UV light generates a strong acid, which then cleaves the ester, converting the non-polar, insoluble polymer into a polar, soluble one, allowing for pattern development.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is an irritant, and contact with skin and eyes should be avoided.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors.[13]

-

Storage: Store in a cool, dry place away from ignition sources. As an acrylate, it can polymerize spontaneously; it is often stored with an inhibitor and under refrigeration.

Conclusion

This compound is a highly specialized monomer whose unique molecular architecture provides a direct pathway to high-performance polymers. The strategic combination of a rigid, etch-resistant adamantane core with a polymerizable acrylate function makes it an indispensable component in the formulation of advanced photoresists for the microelectronics industry. Understanding its synthesis, properties, and the structure-function relationships is key to leveraging its full potential in the development of next-generation materials.

References

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

-

Shanghai Uyan Industry Co., Ltd. (n.d.). 2-Ethyl-2-adamantyl methacrylate CAS: 209982-56-9. Uyanchem. Retrieved from [Link]

-

Novikov, A. S., Malkov, G. V., & Akkuratov, A. V. (2021). Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. Macroheterocycles, 14(3), 274-278. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Ethyl-2-adamantyl methacrylate. Chemdad. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Ethyl-2-adamantyl Methacrylate in Modern Chemistry. Retrieved from [Link]

- Kaimoto, Y., & Nozaki, K. (2004). Production method of adamantyl acrylate compounds. Google Patents.

-

UIV Chem. (n.d.). 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2. Retrieved from [Link]

Sources

- 1. This compound | C15H22O2 | CID 22168880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemwill.lookchem.com [chemwill.lookchem.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. This compound CAS#: 303186-14-3 [m.chemicalbook.com]

- 6. riyngroup.com [riyngroup.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]

- 9. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Ethyl-2-adamantyl methacrylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2-Ethyl-2-adamantyl methacrylate CAS: 209982-56-9 - Buy 2-Ethyl-2-adamantyl methacrylate, 209982-56-9 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Ethyl-2-adamantyl Acrylate Monomer

Introduction: The Significance of 2-Ethyl-2-adamantyl Acrylate in Advanced Material Science

This compound is a specialty monomer of significant interest in the development of advanced polymers, particularly for photoresist applications in the microelectronics industry. The incorporation of the bulky, rigid adamantyl group into a polymer backbone imparts unique properties such as high glass transition temperature (Tg), enhanced thermal stability, and improved etch resistance. These characteristics are crucial for creating high-resolution patterns in photolithography. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and characterization techniques.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is conceptually a two-stage process. The first stage involves the formation of the tertiary alcohol, 2-ethyl-2-adamantanol, from the commercially available ketone, 2-adamantanone. The second stage is the esterification of this alcohol to yield the desired acrylate monomer. Each stage presents distinct chemical challenges and offers multiple methodological approaches, the selection of which depends on factors such as desired purity, scalability, and available reagents.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Ethyl-2-adamantanol

The synthesis of 2-ethyl-2-adamantanol is achieved through the nucleophilic addition of an ethyl group to the carbonyl carbon of 2-adamantanone. The primary methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium compounds.

Method A: Grignard Reaction

The Grignard reaction is a widely used and cost-effective method for forming carbon-carbon bonds. In this case, an ethylmagnesium halide (typically bromide or chloride) is reacted with 2-adamantanone.

Reaction Mechanism: The reaction proceeds via the nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of 2-adamantanone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the tertiary alcohol.

Caption: Mechanism of Grignard reaction for 2-ethyl-2-adamantanol synthesis.

Experimental Protocol (Illustrative):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 equivalents) are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of ethyl bromide (1.1 equivalents) in the same anhydrous solvent is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

-

Addition of 2-Adamantanone: The Grignard reagent solution is cooled to 0 °C. A solution of 2-adamantanone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C to minimize side reactions.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The reaction is then carefully quenched by pouring it over a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-2-adamantanol. Further purification can be achieved by recrystallization from a suitable solvent such as hexane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and reduce the yield.[1]

-

Inert Atmosphere: This prevents the Grignard reagent from reacting with atmospheric oxygen.

-

Temperature Control: Lower temperatures during the addition of 2-adamantanone are crucial to suppress a competing reduction reaction where the Grignard reagent acts as a hydride donor, leading to the formation of 2-adamantanol as a byproduct.[2]

Method B: Organolithium Reaction

Organolithium reagents, such as ethyllithium, are generally more reactive than their Grignard counterparts.[3] This can lead to faster reaction times but may also require more stringent control of reaction conditions.

Reaction Mechanism: The mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the ethyl anion to the carbonyl group of 2-adamantanone, followed by an aqueous workup.

Experimental Protocol (Illustrative):

-

Reaction Setup: A solution of 2-adamantanone (1.0 equivalent) in anhydrous THF is placed in a flame-dried flask under an inert atmosphere and cooled to -78 °C (dry ice/acetone bath).

-

Addition of Ethyllithium: A solution of ethyllithium (1.1 equivalents) in a suitable solvent (e.g., hexanes or cyclohexane) is added dropwise to the cooled 2-adamantanone solution.

-

Reaction and Workup: The reaction is typically very fast and is stirred at low temperature for a short period before being quenched with a saturated aqueous solution of ammonium chloride. The workup and purification procedure is similar to that of the Grignard reaction.

Comparison of Methods:

| Feature | Grignard Reagent | Organolithium Reagent |

| Reactivity | Less reactive | More reactive, faster reaction |

| Basicity | Less basic | More basic, higher risk of deprotonation side reactions |

| Handling | Easier to handle | More pyrophoric, requires more careful handling |

| Cost | Generally more cost-effective | Typically more expensive |

Part 2: Esterification of 2-Ethyl-2-adamantanol

The final step in the synthesis is the esterification of 2-ethyl-2-adamantanol to form the acrylate monomer. The tertiary nature of the alcohol presents a challenge due to steric hindrance, making traditional Fischer esterification with acrylic acid inefficient. Therefore, more reactive acylating agents or alternative methods are employed.

Method A: Reaction with Acryloyl Chloride

This is a common and effective method for the esterification of sterically hindered alcohols. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The alcohol oxygen attacks the highly electrophilic carbonyl carbon of acryloyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the oxonium ion by a base, yields the ester.

Caption: Mechanism of esterification with acryloyl chloride.

Experimental Protocol (Illustrative):

-

Reaction Setup: A solution of 2-ethyl-2-adamantanol (1.0 equivalent), a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents), and a polymerization inhibitor (e.g., hydroquinone or phenothiazine, ~100-200 ppm) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) is prepared in a flask under an inert atmosphere and cooled to 0 °C.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 equivalents) is added dropwise to the cooled solution. The formation of a precipitate (the amine hydrochloride salt) is observed.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solid byproduct is removed by filtration. The filtrate is washed with water, a dilute aqueous solution of a weak acid (to remove excess amine), a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., a mixture of isopropyl alcohol and methanol).[4]

Causality Behind Experimental Choices:

-

Use of a Base: Essential to neutralize the HCl generated, which could otherwise lead to side reactions, including the decomposition of the acrylate product.

-

Polymerization Inhibitor: Acrylate monomers are prone to radical polymerization, especially at elevated temperatures or in the presence of light. An inhibitor is crucial to prevent this during the reaction and subsequent purification steps.[5][6][7][8]

-

Anhydrous Solvent: Prevents the hydrolysis of the highly reactive acryloyl chloride.

Method B: Transesterification

Transesterification offers an alternative route that avoids the use of the highly reactive and corrosive acryloyl chloride. In this method, 2-ethyl-2-adamantanol is reacted with a more volatile acrylic ester, such as methyl acrylate or ethyl acrylate, in the presence of a catalyst.

Reaction Mechanism: The reaction can be catalyzed by either an acid or a base. In a base-catalyzed transesterification, an alkoxide of the starting alcohol is formed, which then acts as a nucleophile, attacking the carbonyl carbon of the acrylate ester. The reaction is driven to completion by removing the more volatile alcohol byproduct (e.g., methanol or ethanol) by distillation.

Experimental Protocol (Illustrative):

-

Reaction Setup: 2-Ethyl-2-adamantanol (1.0 equivalent), a large excess of the acrylate ester (e.g., methyl acrylate, which also serves as the solvent), a catalyst (e.g., a catalytic amount of sodium methoxide or a titanate catalyst), and a polymerization inhibitor are combined in a flask equipped with a distillation apparatus.

-

Reaction: The mixture is heated to reflux, and the lower-boiling alcohol byproduct is continuously removed by distillation, driving the equilibrium towards the formation of the desired product.

-

Workup and Purification: After the reaction is complete, the catalyst is neutralized, and the excess acrylate ester is removed under reduced pressure. The crude product is then purified by vacuum distillation, column chromatography, or recrystallization.

Comparison of Esterification Methods:

| Feature | Acryloyl Chloride Method | Transesterification Method |

| Reagents | Highly reactive, corrosive acryloyl chloride | Less hazardous acrylate esters |

| Byproducts | Amine hydrochloride salt | Volatile alcohol |

| Reaction Conditions | Typically milder temperatures | Requires heating to drive off byproduct |

| Scalability | Well-established for various scales | Can be efficient for large-scale production |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic signals for the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm), the ethyl group protons, and the protons of the adamantyl cage.

-

¹³C NMR: Will display signals for the carbonyl carbon of the ester, the vinyl carbons, the quaternary carbon of the adamantyl group attached to the oxygen, and the carbons of the ethyl and adamantyl moieties.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight from the mass spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹) and the C=C stretch of the acrylate group.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The choice of synthetic route, particularly for the formation of the 2-ethyl-2-adamantanol intermediate and the final esterification step, will depend on the specific requirements of the researcher or manufacturer. By understanding the underlying chemical principles and adhering to rigorous experimental protocols, this valuable monomer can be successfully synthesized for its application in the development of high-performance materials.

References

- JP4171635B2, Method for producing 2-alkyl-2-adamantyl (meth)

-

Chemistry For Everyone. (2024, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. [Link]

- US6770777B2, Process for producing 2-alkyl-2-adamantyl ester, Google P

-

Longchang Chemical. (2022, December 30). What is the classification and mechanism of polymerization inhibitors?[Link]

-

Otsuka Chemical Co., Ltd. (n.d.). What is high performance polymerization inhibitor?[Link]

-

Chemistry Steps. (n.d.). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

-

Reddit. (2022, March 24). Difference Between a Grignard and Organolithium?[Link]

-

ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. [Link]

-

Organic Syntheses. (n.d.). Adamantanone. [Link]

- CN104628561B, Preparation method for 2-ethyl-2-adamantanol methacrylate, Google P

- CN104230712A, Method for preparing 2-isopropyl-2-adamantyl acrylate, Google P

-

ResearchGate. (2015, January 18). What is the alternative option for acryloyl chloride in the formation of PEG acrylation?[Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

- EP1468981B1, Production method of adamantyl acrylate compounds, Google P

-

Chem LibreTexts. (n.d.). Recrystallization. [Link]

-

OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ResearchGate. (n.d.). Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. [Link]

-

Leah4sci. (2020, June 3). Organolithium vs Grignard Reagents [Video]. YouTube. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Pure and Applied Chemistry. (n.d.). Two-dimensional NMR studies of acrylate copolymers. [Link]

- US9296679B2, Method for the production of 2-octyl acrylate by means of transesterification, Google P

-

ResearchGate. (n.d.). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

-

Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

University of Wisconsin-Madison. (n.d.). hnl17_sln.html. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Green Chemistry. [Link]

-

PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

- US4791221A, Transesterification of methyl methacrylate, Google P

-

ResearchGate. (n.d.). Table 2 Volatile compounds identified by GC-MS on acrylic adhesives and.... [Link]

- US5395966A, Process for the manufacture of acryloyl chloride, Google P

-

MDPI. (2021, December 12). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. [Link]

-

Shimadzu. (n.d.). C10G-E095 Analytical Solutions for Analysis of Polymer Additives. [Link]

-

LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. [Link]

-

ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. [Link]

-

Springer. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]

- 3. reddit.com [reddit.com]

- 4. JP4171635B2 - Method for producing 2-alkyl-2-adamantyl (meth) acrylate - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chempoint.com [chempoint.com]

- 7. longchangchemical.com [longchangchemical.com]

- 8. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

Foreword: The Imperative for Purity in Advanced Polymer Synthesis

An In-depth Technical Guide to the Purification of 2-Ethyl-2-adamantyl Acrylate

This compound (EAA) is a specialty monomer distinguished by its bulky, rigid adamantyl group. This structural feature imparts exceptional properties, such as high thermal stability and etch resistance, to polymers derived from it. Consequently, EAA is a critical building block in the formulation of advanced photoresists for semiconductor lithography and in the development of high-performance optical and specialty polymers.

The performance of these end-products is inextricably linked to the purity of the starting monomer. Even trace impurities—residual reactants, catalysts, acidic by-products, or oligomers—can catastrophically impact polymerization kinetics, polymer properties, and the final device performance. This guide provides a comprehensive overview of robust purification strategies for this compound, grounded in chemical principles and validated by practical application. We will explore not just the "how" but the fundamental "why" behind each methodological choice, empowering researchers to adapt and optimize these techniques for their specific needs.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of potential contaminants. The impurity profile of crude EAA is primarily dictated by its synthesis route. A common synthesis involves the esterification of 2-ethyl-2-adamantanol with an acrylic acid derivative.[1]

Common Synthesis-Derived Impurities:

-

Unreacted Starting Materials: 2-ethyl-2-adamantanol and acrylic acid (or its derivative, like acryloyl chloride).

-

Acidic By-products: The use of acid catalysts (e.g., p-toluenesulfonic acid) or reagents like acryloyl halide can introduce acidic species.[2] Halide-based routes can also generate alkyladamantyl halide by-products, which may decompose during heating to release corrosive acids, significantly reducing the yield of the desired product.[3]

-

Solvents: Residual organic solvents used during the synthesis and initial workup (e.g., toluene, hexane, THF).

-

Polymeric/Oligomeric Species: Acrylate monomers are highly susceptible to premature polymerization, especially when heated. Without proper inhibition, dimers and oligomers can form.

-

Water: Introduced during aqueous workup steps.

A logical first step in any purification workflow is to remove the bulk of water-soluble and acidic impurities through a liquid-liquid extraction or "washing" workup.

Protocol 1: Aqueous Workup for Crude EAA

This protocol is designed to remove acidic catalysts, unreacted acrylic acid, and water-soluble salts.

-

Transfer: Place the crude reaction mixture into a separatory funnel.

-

Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., hexane or ethyl acetate) to facilitate phase separation.

-

Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert gently, periodically venting to release CO₂ gas generated from the acid-base reaction. Continue until gas evolution ceases. This step is critical for neutralizing acidic impurities.

-

Phase Separation: Allow the layers to separate fully and drain the lower aqueous layer.

-

Water Wash: Wash the organic layer twice with deionized water and once with a saturated brine (NaCl) solution to remove residual bicarbonate and minimize the amount of dissolved water in the organic phase.[3]

-

Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed EAA.

High-Vacuum & Molecular Distillation: The Workhorse of Monomer Purification

Distillation separates components based on differences in their boiling points. Given that this compound has a high boiling point, vacuum distillation is essential to lower the required temperature and prevent thermal degradation and premature polymerization.

Causality: Applying a vacuum reduces the ambient pressure above the liquid. A liquid boils when its vapor pressure equals the ambient pressure. By lowering this pressure, the boiling point is significantly reduced, allowing for distillation at a temperature that doesn't damage the molecule. For high-boiling, thermally sensitive compounds like adamantyl acrylates, molecular distillation is a superior technique.[4] It involves a very short path between the evaporation and condensation surfaces, further minimizing the thermal stress on the molecule.

Key Physical Properties for Distillation

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [5][6] |

| Molecular Weight | 234.33 g/mol | [5][6] |

| Boiling Point | 301.9 °C (at 760 mmHg) | [5][7][8] |

| Density | ~1.06 g/cm³ | [5][7] |

| Appearance | Colorless to pale yellow liquid | [9] |

Protocol 2: High-Vacuum Distillation of EAA

-

Inhibitor Addition: Before heating, add a polymerization inhibitor to the crude EAA in the distillation flask. Common choices include hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) at concentrations of 100-200 ppm.[10][11]

-

Apparatus Setup: Assemble a vacuum distillation apparatus (e.g., a short-path or Kugelrohr apparatus). Ensure all glass joints are properly sealed with vacuum grease.

-

Vacuum Application: Gradually apply a high vacuum using a suitable pump, aiming for a pressure below 1 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle with constant stirring.

-

Fraction Collection: Collect the distilled this compound in a receiving flask cooled with an ice bath. Discard any initial low-boiling fractions (forerun), which may contain residual solvents.

-

Termination: Stop the distillation once the desired product has been collected, leaving behind higher-boiling impurities and polymeric residues in the distillation flask.

-

Storage: Store the purified, inhibitor-spiked monomer in a tightly sealed container in a cool, dark place, preferably refrigerated.[5]

Adsorptive Purification: Column Chromatography

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase.[12] For EAA, it is particularly effective at removing non-volatile impurities, colored substances, and polar contaminants that may not be removed by distillation.[3]

Causality: A solvent (the mobile phase) carries the mixture through a column packed with an adsorbent (the stationary phase, typically silica gel or alumina). Compounds with higher polarity will adsorb more strongly to the polar stationary phase and thus move through the column more slowly. Less polar compounds will elute faster. By carefully selecting the mobile phase, a clean separation can be achieved. Passing the monomer through a plug of basic alumina is also a common and rapid method to remove acidic inhibitors like HQ just before use.[13]

Protocol 3: Silica Gel Column Chromatography of EAA

-

Column Packing: Prepare a glass chromatography column packed with silica gel as the stationary phase in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude EAA in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the sample through the column using a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The less polar EAA will travel down the column while more polar impurities will remain adsorbed near the top.

-

Fraction Collection: Collect the eluent in a series of separate tubes or flasks (fractions).

-

Purity Analysis: Analyze the purity of each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Overall Purification and Analysis Workflow

The following diagram illustrates a comprehensive workflow for the purification and quality control of this compound.

Caption: A comprehensive workflow for EAA purification.

Purity Validation: Essential Analytical Techniques

Purification is incomplete without rigorous analytical validation. The following methods are essential for confirming the purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. GC separates volatile components, and the area under the peak for EAA relative to the total peak area provides a quantitative measure of purity. The mass spectrometer provides structural confirmation of the main peak and helps identify any impurity peaks.[3][14]

-

Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): NMR spectroscopy provides detailed structural information. A ¹H NMR spectrum of pure EAA will show characteristic peaks for the acrylate vinyl protons, the ethyl group, and the adamantyl cage protons.[3] The absence of signals corresponding to starting materials or by-products is a strong indicator of high purity.[15][16]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and the acrylate vinyl (C=C) stretch, and the absence of hydroxyl (-OH) groups from the starting alcohol.

By employing a multi-step purification strategy and validating the results with appropriate analytical techniques, researchers can confidently produce the high-purity this compound required for the most demanding applications in materials science and drug development.

References

-

PubChem. This compound | C15H22O2 | CID 22168880. [Link]

-

UIV Chem. 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2. [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. Acrylates. [Link]

- Google Patents. WO2001030739A1 - Process for the production of adamantyl (meth)

- Google Patents.

-

ABT Beads. Acrylic Chromatography Columns for Clear Visibility. [Link]

- Google Patents. WO2011125630A1 - Adamantyl (meth)acrylate monomer and (meth)

-

SIELC Technologies. Separation of Ethyl acrylate on Newcrom R1 HPLC column. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Chemical Reactivity of Adamantyl Acrylate. [Link]

-

ACS Publications. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ChemHelp ASAP. column chromatography & purification of organic compounds. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

UIV Chem. 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2. [Link]

-

Organic Syntheses. ETHYL α-(HYDROXYMETHYL)ACRYLATE. [Link]

-

Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

-

RSC Publishing. Supplementary Material (ESI) for Green Chemistry. [Link]

-

Shimadzu. Compositional and Structural Analysis of Polymer Materials Using a Size-Exclusion Chromatography Fractionation System for Pyrolysis-GC/MS and MALDI-MS. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]

- 3. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]

- 4. WO2001030739A1 - Process for the production of adamantyl (meth)acrylates - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C15H22O2 | CID 22168880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-2-adamantyl acrylate_303186-14-3C15H22O2 - UIV Chem [riyngroup.com]

- 8. This compound Manufacturer Factory CAS 303186-14-3, CasNo.303186-14-3 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 9. CAS 303186-14-3: this compound | CymitQuimica [cymitquimica.com]

- 10. WO2011125630A1 - Adamantyl (meth)acrylate monomer and (meth)acrylic polymer that contains repeating units derived from the monomer - Google Patents [patents.google.com]

- 11. epluschemical.com [epluschemical.com]

- 12. youtube.com [youtube.com]

- 13. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 14. shimadzu.com [shimadzu.com]

- 15. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]

- 16. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 2-Ethyl-2-adamantyl Acrylate in Common Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a detailed examination of the solubility characteristics of 2-Ethyl-2-adamantyl acrylate (EAA), a monomer of significant interest in polymer and materials science. In the absence of extensive published quantitative data, this document establishes a predictive framework based on molecular structure and theoretical principles, including Hansen Solubility Parameters (HSP). Furthermore, it offers robust, step-by-step experimental protocols for researchers to determine both qualitative and quantitative solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of EAA's solution behavior for formulation, polymerization, and purification processes.

Introduction: The Molecular Architecture of this compound

This compound (CAS No. 303186-14-3) is an organic ester characterized by a unique molecular structure that dictates its physicochemical properties, most notably its solubility.[1][2][3][4] The molecule is composed of two primary functional components: a highly rigid, bulky, and lipophilic 2-ethyl-2-adamantyl cage and a polar acrylate ester group.

-

The Adamantane Cage: The adamantane moiety (C₁₀H₁₆) is a diamondoid hydrocarbon, meaning its carbon framework is a structural subunit of the diamond lattice.[5][6] This cage-like structure is exceptionally rigid and non-polar, making it highly hydrophobic (lipophilic). Adamantane itself is practically insoluble in water but shows good solubility in non-polar organic solvents like benzene, hexane, and chloroform.[5][6] The addition of an ethyl group at the 2-position further enhances this lipophilic character.

-

The Acrylate Group: The acrylate functional group (-O-C(O)CH=CH₂) introduces a degree of polarity to the molecule due to the ester linkage. This group contains electronegative oxygen atoms and a carbon-carbon double bond, making it susceptible to polymerization and providing a site for polar interactions.[7]

The interplay between the large, non-polar adamantane "anchor" and the smaller, polar acrylate "head" is the primary determinant of EAA's solubility profile. The principle of "like dissolves like" dictates that the overall solubility will be a balance between these two competing characteristics. Given the dominance of the bulky, non-polar adamantane structure, EAA is expected to be readily soluble in non-polar and moderately polar organic solvents and poorly soluble in highly polar solvents, especially water.

Theoretical Framework for Solubility Prediction

A precise, quantitative prediction of solubility is complex, but established theoretical models can provide excellent guidance for solvent selection. Hansen Solubility Parameters (HSP) offer a powerful method for predicting polymer-solvent interactions and can be effectively applied to monomers.[8][9][10]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute (in this case, EAA) can be assigned a point in 3D "Hansen space" (δd, δp, δh). The principle is that substances with similar HSP coordinates are likely to be miscible.[8][10] The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for this compound have not been published, we can estimate them by considering structurally similar compounds. For instance, adamantane itself is purely non-polar, with its cohesive energy dominated by dispersion forces. Acrylate esters have contributions from all three components. A reasonable starting point for estimation could be the values for a similar bulky acrylate, such as 2-Ethylhexyl Acrylate, which has published HSP values of δd=15.3, δp=4.3, and δh=3.0 MPa⁰·⁵ .[11]

The following table provides the HSP for a range of common solvents. Researchers can use these values to calculate the Ra distance to the estimated HSP of EAA and prioritize solvents with the smallest Ra for experimental testing.

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

| Source: Data compiled from various established HSP databases. |

Based on this theory, EAA is predicted to have high solubility in solvents like hexane, toluene, chloroform, and THF, and poor solubility in water and methanol.

Predicted and Observed Solubility Profile

While quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles discussed and anecdotal evidence from synthesis protocols of similar adamantyl esters.[12][13][14]

| Solvent Class | Representative Solvents | Predicted Solubility of EAA | Rationale |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | High / Miscible | The large, non-polar adamantane cage dominates, leading to favorable van der Waals interactions. |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | High / Miscible | Similar to aliphatic solvents, with potential for slight π-stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | Effective at solvating both the non-polar cage and the moderately polar ester group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High / Miscible | THF is an excellent solvent for many polymers and monomers, including adamantyl methacrylates.[12] It balances polarity to dissolve both parts of the molecule. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These polar aprotic solvents should effectively solvate the acrylate group, and their alkyl portions can interact with the adamantane cage. |

| Esters | Ethyl Acetate | Moderate to High | "Like dissolves like" principle suggests good compatibility with the ester functional group. |

| Alcohols | Ethanol, Isopropanol | Low to Moderate | The hydrogen-bonding network of alcohols is disrupted by the large, non-polar adamantane cage. Solubility is expected to be limited. |

| Highly Polar Protic | Methanol, Water | Very Low / Immiscible | The hydrophobic effect of the adamantane cage will lead to exclusion from the strong hydrogen-bonding network of these solvents.[5][6] |

Experimental Determination of Solubility

To move from prediction to precise data, experimental validation is essential. The following section provides detailed protocols for determining the solubility of EAA.

Visual Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment, starting with a qualitative screening and proceeding to quantitative analysis for promising solvents.

Caption: Logical workflow for EAA solubility determination.

Protocol 1: Qualitative Miscibility Testing

This rapid screening method is used to quickly categorize solvents.

Methodology:

-

Arrange a series of labeled glass vials, one for each test solvent.

-

Add 1.0 mL of a single solvent to its corresponding vial.

-

Carefully add 0.1 mL of this compound to the solvent.

-

Securely cap the vials and vortex at maximum speed for 1-2 minutes.

-

Allow the vials to stand undisturbed for 10-15 minutes at a controlled temperature (e.g., 25°C).

-

Visually inspect each vial against a well-lit, dark background.

-

Miscible: The solution is perfectly clear and homogeneous with no visible droplets or cloudiness.

-